Cas no 27913-94-6 (4-(Thiomorpholin-4-yl)benzaldehyde)

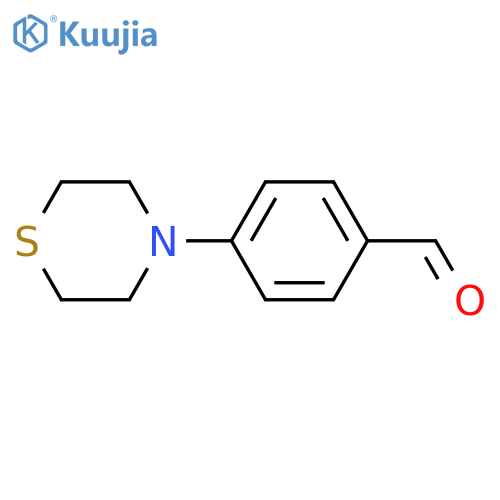

27913-94-6 structure

商品名:4-(Thiomorpholin-4-yl)benzaldehyde

CAS番号:27913-94-6

MF:C11H13NOS

メガワット:207.292021512985

MDL:MFCD08276967

CID:1087652

PubChem ID:15369093

4-(Thiomorpholin-4-yl)benzaldehyde 化学的及び物理的性質

名前と識別子

-

- 4-Thiomorpholinobenzaldehyde

- 4-(1,4-THIAZINAN-4-YL)BENZENECARBALDEHYDE

- 4-THIOMORPHOLIN-4-YLBENZALDEHYDE

- 4-(4-Formylphenyl)thiomorpholine

- 4-(thiomorpholin-4-yl)benzaldehyde

- 4-thiomorpholin-4-yl-benzaldehyde

- AGN-PC-00P0TH

- CTK7H9429

- SBB093915

- thiazinanylbenzenecarbaldehyde

- MFCD08276967

- DTXSID70572062

- HUIFLINWAKWOBV-UHFFFAOYSA-N

- CBA91394

- AKOS005069729

- 12Z-0704

- J-516013

- 4-(1,4-thiazinan-4-yl)benzenecarbaldehyde, AldrichCPR

- CS-0320563

- 27913-94-6

- SCHEMBL6829573

- 4-(Thiomorpholin-4-yl)benzaldehyde

-

- MDL: MFCD08276967

- インチ: InChI=1S/C11H13NOS/c13-9-10-1-3-11(4-2-10)12-5-7-14-8-6-12/h1-4,9H,5-8H2

- InChIKey: HUIFLINWAKWOBV-UHFFFAOYSA-N

- ほほえんだ: O=CC1=CC=C(N2CCSCC2)C=C1

計算された属性

- せいみつぶんしりょう: 207.07189

- どういたいしつりょう: 207.07178521g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 0

- 水素結合受容体数: 2

- 重原子数: 14

- 回転可能化学結合数: 2

- 複雑さ: 184

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 45.6Ų

- 疎水性パラメータ計算基準値(XlogP): 1.9

じっけんとくせい

- ゆうかいてん: 63-65°C

- PSA: 20.31

4-(Thiomorpholin-4-yl)benzaldehyde 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| abcr | AB257154-1 g |

4-(1,4-Thiazinan-4-yl)benzenecarbaldehyde, 95%; . |

27913-94-6 | 95% | 1g |

€260.30 | 2023-04-27 | |

| abcr | AB257154-500mg |

4-(1,4-Thiazinan-4-yl)benzenecarbaldehyde, 95%; . |

27913-94-6 | 95% | 500mg |

€178.80 | 2025-02-21 | |

| A2B Chem LLC | AF35074-5mg |

4-(1,4-Thiazinan-4-yl)benzenecarbaldehyde |

27913-94-6 | >95% | 5mg |

$214.00 | 2024-04-20 | |

| A2B Chem LLC | AF35074-1mg |

4-(1,4-Thiazinan-4-yl)benzenecarbaldehyde |

27913-94-6 | >95% | 1mg |

$201.00 | 2024-04-20 | |

| A2B Chem LLC | AF35074-500mg |

4-(1,4-Thiazinan-4-yl)benzenecarbaldehyde |

27913-94-6 | >95% | 500mg |

$269.00 | 2024-04-20 | |

| Apollo Scientific | OR15298-1g |

4-(Thiomorpholin-4-yl)benzaldehyde |

27913-94-6 | 1g |

£150.00 | 2024-05-25 | ||

| Chemenu | CM274997-5g |

4-Thiomorpholinobenzaldehyde |

27913-94-6 | 95% | 5g |

$640 | 2021-06-09 | |

| abcr | AB257154-10g |

4-(1,4-Thiazinan-4-yl)benzenecarbaldehyde, 95%; . |

27913-94-6 | 95% | 10g |

€1783.30 | 2025-02-21 | |

| abcr | AB257154-1g |

4-(1,4-Thiazinan-4-yl)benzenecarbaldehyde, 95%; . |

27913-94-6 | 95% | 1g |

€260.30 | 2025-02-21 | |

| A2B Chem LLC | AF35074-5g |

4-(1,4-Thiazinan-4-yl)benzenecarbaldehyde |

27913-94-6 | >95% | 5g |

$1032.00 | 2024-04-20 |

4-(Thiomorpholin-4-yl)benzaldehyde 関連文献

-

Rajib Ghosh Chaudhuri,Saswati Sunayana,Santanu Paria Soft Matter, 2012,8, 5429-5433

-

Tatsuya Kameyama,Ken-ichi Okazaki,Katsuhiko Takagi Phys. Chem. Chem. Phys., 2009,11, 5369-5376

-

Zeinab Salehi,Reza Kowsari-Esfahan,Mohammad Ali Shokrgozar Biomater. Sci., 2018,6, 1664-1690

-

Irina V. Vidiasheva,Maxim A. Kurochkin,Oksana A. Mayorova,Maria V. Lomova,Sergey V. German,Dmitry N. Khalenkow,Mikhail N. Zharkov,Andre G. Skirtach Biomater. Sci., 2018,6, 2219-2229

27913-94-6 (4-(Thiomorpholin-4-yl)benzaldehyde) 関連製品

- 1461705-17-8(1-methyl-1,2,3,4-tetrahydroquinoline-8-sulfonyl chloride)

- 1016818-09-9(7'-Chloro-3',4'-dihydro-1'H-spiropiperidine-4,2'-quinazoline-4'-one)

- 80364-88-1(2-Chloro-N-(3,4-Dimethoxyphenyl)MethylPropanamide)

- 1207680-11-2(3-(2-fluoro-4-methylphenyl)prop-2-enal)

- 942010-19-7(ethyl 4-{1,1'-biphenyl-4-amido}-1-(4-fluorophenyl)-6-oxo-1,6-dihydropyridazine-3-carboxylate)

- 1241685-03-9(1-[4-[(E)-2-phenylethenyl]sulfonylpiperazin-1-yl]-2-piperidin-1-ylethanone)

- 1522386-50-0(1-{1H-pyrrolo2,3-bpyridin-3-yl}cyclopropane-1-carboxylic acid)

- 221087-47-4(N-(6-Bromopyridin-2-Yl)-2,2-Dimethylpropanamide)

- 1867912-26-2(trans-4-{(2-methylphenyl)methylamino}pyrrolidin-3-ol)

- 1227490-53-0(5-Bromo-6-fluoropyridine-2-methanol)

推奨される供給者

Amadis Chemical Company Limited

(CAS:27913-94-6)4-(Thiomorpholin-4-yl)benzaldehyde

清らかである:99%

はかる:5g

価格 ($):542.0